Cas no 1084808-15-0 (3-(4-Methoxyphenyl)-7-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one)

3-(4-Methoxyphenyl)-7-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one structure
1084808-15-0 structure
Nome del prodotto:3-(4-Methoxyphenyl)-7-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
Numero CAS:1084808-15-0
MF:C22H22O9
MW:430.404687404633
CID:5695899
PubChem ID:3733033

3-(4-Methoxyphenyl)-7-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one Proprietà chimiche e fisiche

Nomi e identificatori

    • SCHEMBL13169519
    • HMS2874C17
    • AKOS001578228
    • Oprea1_697373
    • 3-(4-Methoxyphenyl)-7-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
    • Formononetin glucoside;Formononetin-7-glucoside;Ononoside;Biochanin B;Neochanin;Formononetin-7-O-beta-D-glucopyranoside
    • O0405
    • Formononetin-7-glucoside
    • SMR000554684
    • 1084808-15-0
    • 3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
    • 3-(4-METHOXYPHENYL)-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)TETRAHYDRO-2H-PYRAN-2-YL]OXY}-4H-CHROMEN-4-ONE
    • MLS001194859
    • Ononin?
    • BCP10844
    • 486-62-4
    • HMS3341O02
    • Ononin
    • Formononetin 7-O-beta-D-glucopyranoside
    • STK976270
    • Oprea1_111850
    • AB00822826-06
    • 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl hexopyranoside
    • 4H-1-Benzopyran-4-one, 7-(hexopyranosyloxy)-3-(4-methoxyphenyl)-
    • MDL: MFCD00017464
    • Inchi: 1S/C22H22O9/c1-28-12-4-2-11(3-5-12)15-10-29-16-8-13(6-7-14(16)18(15)24)30-22-21(27)20(26)19(25)17(9-23)31-22/h2-8,10,17,19-23,25-27H,9H2,1H3
    • Chiave InChI: MGJLSBDCWOSMHL-UHFFFAOYSA-N
    • Sorrisi: O1C(C(C(C(C1CO)O)O)O)OC1=CC=C2C(C(C3C=CC(=CC=3)OC)=COC2=C1)=O

Proprietà calcolate

  • Massa esatta: 430.12638228g/mol
  • Massa monoisotopica: 430.12638228g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 5
  • Complessità: 659
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 5
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1
  • Superficie polare topologica: 135Ų

Proprietà sperimentali

  • Densità: 1.482±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 697.8±55.0 °C(Predicted)
  • pka: 12.71±0.70(Predicted)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.